molecular formula C20H22O5 B1584065 1,1'-Oxybis-2-propanol dibenzoate CAS No. 27138-31-4

1,1'-Oxybis-2-propanol dibenzoate

Cat. No.: B1584065
CAS No.: 27138-31-4
M. Wt: 342.4 g/mol
InChI Key: CGLQOIMEUPORRI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxydipropyl dibenzoate, also known as 1,1’-Oxybis-2-propanol dibenzoate, is primarily used as a plasticizer in various applications. Its primary targets are polymers such as polyvinyl chloride (PVC), polyvinyl acetate (PVA), and polyurethane (PU) among others . The role of Oxydipropyl dibenzoate in these targets is to enhance their flexibility, workability, and durability .

Mode of Action

Oxydipropyl dibenzoate interacts with its targets by integrating into the polymer matrix. This integration disrupts the intermolecular forces between the polymer chains, thereby increasing their mobility. As a result, the flexibility and workability of the polymer material are enhanced .

Biochemical Pathways

It is known that the compound’s action can influence the physical and chemical properties of the polymer, potentially affecting its stability, durability, and resistance to environmental factors .

Pharmacokinetics

The impact on bioavailability would depend on the specific context of use .

Result of Action

The molecular and cellular effects of Oxydipropyl dibenzoate’s action primarily manifest as changes in the physical properties of the target polymers. These changes include increased flexibility, improved workability, and enhanced durability .

Action Environment

The action, efficacy, and stability of Oxydipropyl dibenzoate can be influenced by various environmental factors. For instance, temperature and humidity can affect the compound’s efficacy as a plasticizer. Moreover, exposure to certain chemicals or UV light could potentially affect the stability of Oxydipropyl dibenzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Oxybis-2-propanol dibenzoate can be synthesized through the esterification of dipropylene glycol with benzoic acid. The reaction typically involves heating dipropylene glycol and benzoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of 1,1’-Oxybis-2-propanol dibenzoate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure uniformity and high yield. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Oxybis-2-propanol dibenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions where the benzoate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Esterification: Benzoic acid, sulfuric acid (catalyst), p-toluenesulfonic acid (catalyst), heat.

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products:

Scientific Research Applications

1,1’-Oxybis-2-propanol dibenzoate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Dipropylene glycol: A related compound with similar solvent properties but without the benzoate groups.

    Propylene glycol dibenzoate: Another ester of benzoic acid with similar plasticizing properties.

Uniqueness: 1,1’-Oxybis-2-propanol dibenzoate is unique due to its dual functionality as both a plasticizer and solvent. Its structure allows it to interact effectively with both hydrophilic and hydrophobic compounds, making it versatile in various applications .

Properties

IUPAC Name

1-(2-benzoyloxypropoxy)propan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUWBATGXUSIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043495
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; NKRA; Pellets or Large Crystals, Viscous straw-colored liquid with a faint odor; [CHRIS] Colorless liquid with a mild ester odor; [EPA ChAMP: Submissions - Robust Summaries]
Record name Propanol, oxybis-, dibenzoate
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Record name Dipropylene glycol dibenzoate
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Vapor Pressure

0.00000046 [mmHg]
Record name Dipropylene glycol dibenzoate
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CAS No.

94-03-1, 27138-31-4
Record name 2-Propanol, 1,1′-oxybis-, dibenzoate
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Record name 1,1'-Oxybis-2-propanol dibenzoate
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Record name Propanol, oxybis-, dibenzoate
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Record name Oxydipropyl dibenzoate
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Record name 1,1'-dimethyl-2,2'-oxydiethyl dibenzoate
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Record name 1,1'-OXYBIS-2-PROPANOL DIBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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